molecular formula C16H16N2O4 B7840972 {[4-Oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetic acid

{[4-Oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetic acid

Cat. No.: B7840972
M. Wt: 300.31 g/mol
InChI Key: FRYFIFBPEBVVHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[4-Oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

The synthesis of {[4-Oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetic acid typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the Quinazoline Core: This step often involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of Prop-2-en-1-yl Groups: The prop-2-en-1-yl groups can be introduced via alkylation reactions using suitable alkyl halides in the presence of a base.

    Oxidation and Functionalization: The final steps involve oxidation to introduce the oxo group and functionalization to attach the acetic acid moiety.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

{[4-Oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Hydrolysis: The ester linkage in the acetic acid moiety can be hydrolyzed under acidic or basic conditions.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with biological activity.

    Biology: The compound’s quinazoline core may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of {[4-Oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetic acid would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar compounds to {[4-Oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetic acid include other quinazoline derivatives, such as:

    4-Oxo-3,5-dimethylquinazoline: Similar structure but with methyl groups instead of prop-2-en-1-yl groups.

    4-Oxo-3,5-diphenylquinazoline:

    Quinazoline-2,4-dione: Lacks the prop-2-en-1-yl groups and acetic acid moiety, but shares the quinazoline core.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity.

Biological Activity

The compound {[4-Oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetic acid is a derivative of quinazoline with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H16N2O3\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_3

This structure features a quinazoline core that is modified with an acetic acid moiety and two prop-2-en-1-yl substituents. These modifications are significant in influencing the biological activity of the compound.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, certain derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Study:

A study evaluated the cytotoxic effects of various quinazoline derivatives on different cancer cell lines. The results demonstrated that compounds with similar structural features to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)5.0
Compound BA549 (Lung)7.2
This compoundMCF-76.5

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Inhibiting cyclooxygenase enzymes (COX) is a common mechanism for anti-inflammatory agents. Preliminary assays indicated that derivatives of this compound might inhibit COX-2 activity effectively.

Research Findings:

In a study assessing COX inhibition, a related compound showed a maximum COX-2 inhibition of 47.1% at a concentration of 20 µM . This suggests that this compound may have similar inhibitory effects.

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Key Enzymes: The compound may inhibit enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis: Activation of apoptotic pathways in cancer cells through mitochondrial depolarization and caspase activation.
  • Cell Cycle Arrest: Interference with cell cycle regulators leading to halted proliferation.

Properties

IUPAC Name

2-[4-oxo-3,5-bis(prop-2-enyl)quinazolin-6-yl]oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-3-5-11-13(22-9-14(19)20)7-6-12-15(11)16(21)18(8-4-2)10-17-12/h3-4,6-7,10H,1-2,5,8-9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYFIFBPEBVVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC2=C1C(=O)N(C=N2)CC=C)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.